An In-depth Technical Guide to the Synthesis and Properties of N,N'-Dimethyl-N-cyanoacetylurea
An In-depth Technical Guide to the Synthesis and Properties of N,N'-Dimethyl-N-cyanoacetylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N'-Dimethyl-N-cyanoacetylurea, a key intermediate in the synthesis of various heterocyclic compounds, most notably xanthine alkaloids such as caffeine and theophylline. This document details its synthesis, chemical and physical properties, and its primary applications in organic synthesis. Detailed experimental protocols for its preparation and subsequent conversion to 6-amino-1,3-dimethyluracil are provided, along with a summary of its spectral and physical data. The guide is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug development.
Introduction
N,N'-Dimethyl-N-cyanoacetylurea, with the IUPAC name 2-cyano-N-methyl-N-(methylcarbamoyl)acetamide, is a versatile chemical intermediate.[1] Its molecular structure, featuring a reactive cyano group, an active methylene group, and a dimethylurea moiety, makes it a valuable precursor for the synthesis of a variety of heterocyclic systems.[1] The primary significance of this compound lies in its role in the industrial production of caffeine and theophylline, where it serves as a crucial building block in the Traube purine synthesis.[2]
Synthesis of N,N'-Dimethyl-N-cyanoacetylurea
The most common and direct method for the synthesis of N,N'-Dimethyl-N-cyanoacetylurea is the condensation of cyanoacetic acid with N,N'-dimethylurea.[1] This reaction is typically facilitated by a dehydrating agent, most commonly acetic anhydride, to drive the reaction to completion.[1]
Reaction Scheme:
Caption: Synthesis of N,N'-Dimethyl-N-cyanoacetylurea.
Experimental Protocol: Synthesis of N,N'-Dimethyl-N-cyanoacetylurea
This protocol is based on a general procedure described in various sources for the condensation reaction.[1][3]
Materials:
-
Cyanoacetic acid
-
N,N'-Dimethylurea
-
Acetic anhydride
-
Toluene (or another suitable solvent)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add cyanoacetic acid and acetic anhydride. The molar ratio of acetic anhydride to cyanoacetic acid should be approximately 1.02-1.2 to 1.
-
Heat the mixture to 30-40°C and stir for 1-5 hours to allow for the formation of a mixed anhydride.
-
Add a solvent such as toluene, followed by the addition of N,N'-dimethylurea. The molar ratio of N,N'-dimethylurea to cyanoacetic acid should be approximately 1.02-1.2 to 1.
-
Heat the reaction mixture to reflux and maintain for 1-5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, N,N'-Dimethyl-N-cyanoacetylurea, may precipitate out of the solution. If so, it can be collected by filtration.
-
The filtrate can be concentrated under reduced pressure to yield more product.
-
The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol/water mixture.
Chemical and Physical Properties
A summary of the known chemical and physical properties of N,N'-Dimethyl-N-cyanoacetylurea is presented in the tables below.
Table 1: Physical Properties of N,N'-Dimethyl-N-cyanoacetylurea
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O₂ | [4] |
| Molecular Weight | 155.15 g/mol | [1] |
| Melting Point | 77°C (from water) | [4] |
| Density | 1.181 g/cm³ | [4] |
| Refractive Index | 1.477 | [4] |
| LogP | -0.09772 | [4] |
Table 2: Predicted Spectroscopic Data of N,N'-Dimethyl-N-cyanoacetylurea
| ¹H NMR | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~ 2.8 - 3.2 |
| N'-CH₃ | ~ 2.8 - 3.2 |
| -CH₂- | ~ 3.5 - 4.0 |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~ 30 - 40 |
| N'-CH₃ | ~ 30 - 40 |
| -CH₂- | ~ 40 - 50 |
| -C≡N | ~ 115 - 120 |
| C=O (acetyl) | ~ 165 - 175 |
| C=O (urea) | ~ 165 - 175 |
| IR Spectroscopy | Characteristic Absorption Bands (cm⁻¹) |
| C≡N stretch | ~ 2250 |
| C=O stretch (amide/urea) | ~ 1650 - 1750 |
| C-H stretch (methyl/methylene) | ~ 2850 - 3000 |
Note: The spectroscopic data presented is based on predicted values and data from similar compounds. Experimental verification is recommended.[1]
Reactivity and Applications
The chemical reactivity of N,N'-Dimethyl-N-cyanoacetylurea is centered around its cyano and active methylene groups, which readily undergo addition and condensation reactions.[1] The primary application of this compound is as a key intermediate in the synthesis of xanthine derivatives.
Synthesis of 6-amino-1,3-dimethyluracil
N,N'-Dimethyl-N-cyanoacetylurea can be cyclized under alkaline conditions to form 6-amino-1,3-dimethyluracil, a direct precursor to theophylline and caffeine.[3][5]
Reaction Scheme:
Caption: Cyclization to 6-amino-1,3-dimethyluracil.
Experimental Protocol: Synthesis of 6-amino-1,3-dimethyluracil
This protocol is derived from patent literature describing the cyclization process.[3]
Materials:
-
N,N'-Dimethyl-N-cyanoacetylurea
-
Aqueous sodium hydroxide (or other suitable base)
Procedure:
-
In a reaction vessel, dissolve or suspend N,N'-Dimethyl-N-cyanoacetylurea in water.
-
Cool the mixture to a temperature between 40-45°C.
-
Slowly add an aqueous solution of a base, such as sodium hydroxide (e.g., 32% solution), dropwise while monitoring the pH. Control the addition rate to maintain the pH between 9 and 9.5.
-
After the addition is complete, continue stirring at 40-45°C for 10-12 minutes.
-
Heat the reaction mixture to 90-95°C and stir for an additional 18-20 minutes to complete the cyclization.
-
Cool the reaction mixture. The product, 6-amino-1,3-dimethyluracil, should precipitate.
-
Collect the solid product by filtration, wash with water, and dry.
Biological Properties
While N,N'-Dimethyl-N-cyanoacetylurea is primarily valued as a synthetic intermediate, the broader class of cyanoacetylurea and cyanoacetamide derivatives has been investigated for various biological activities. Some derivatives have shown potential antimicrobial and anticancer properties.[6][7][8] The biological activity is often associated with the heterocyclic systems that can be synthesized from these precursors.[9] The intrinsic biological activity of N,N'-Dimethyl-N-cyanoacetylurea itself is not extensively documented, and it is primarily handled as a chemical reagent.
Safety Information
Detailed safety information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general precaution, N,N'-Dimethyl-N-cyanoacetylurea should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
N,N'-Dimethyl-N-cyanoacetylurea is a fundamentally important molecule in synthetic organic chemistry, particularly for the pharmaceutical industry. Its straightforward synthesis and versatile reactivity make it an indispensable precursor for the production of caffeine, theophylline, and other bioactive heterocyclic compounds. This guide has provided a detailed overview of its synthesis, properties, and key reactions, offering a valuable resource for chemists and researchers in the field. Further research into the direct biological activities of this compound and the development of more sustainable synthetic methodologies could be areas of future interest.
References
- 1. N,N'-Dimethyl-N-cyanoacetylurea | 39615-79-7 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]
- 6. Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests [jppp.journals.ekb.eg]
- 7. mdpi.com [mdpi.com]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
